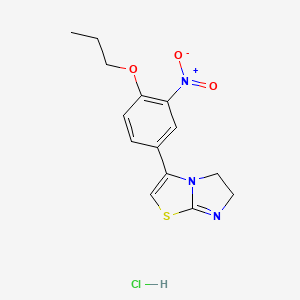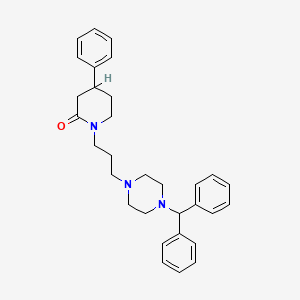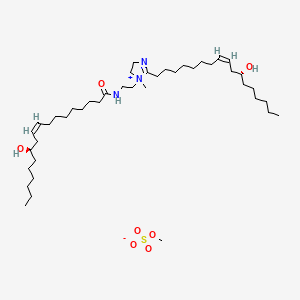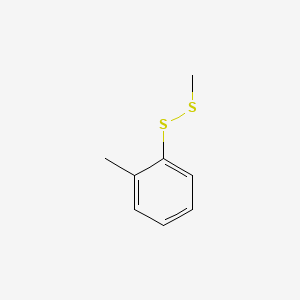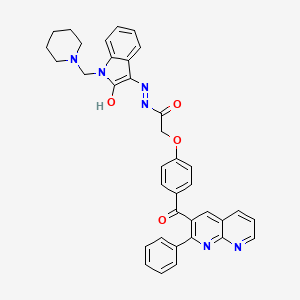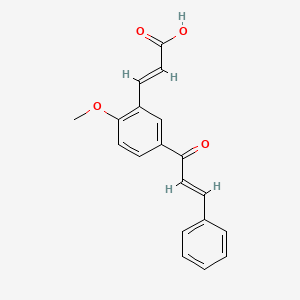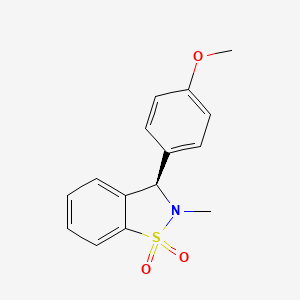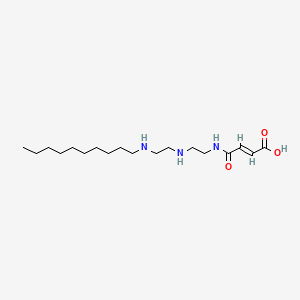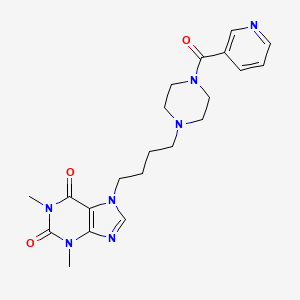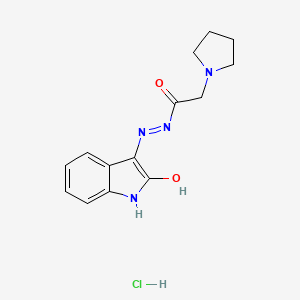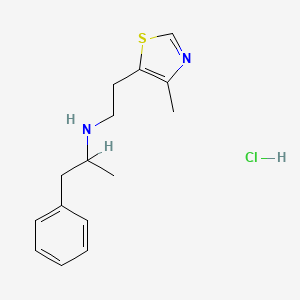
Octopamine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octopamine tartrate is an organic compound closely related to norepinephrine. It is a biogenic amine that functions as a neurotransmitter, neurohormone, and neuromodulator in various organisms, particularly in invertebrates. This compound is known for its adrenergic effects in mammals and is structurally similar to synephrine and tyramine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octopamine can be synthesized from the amino acid tyrosine through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of tyramine by the enzyme dopamine beta-hydroxylase to produce octopamine . The reaction conditions typically involve the presence of cofactors such as ascorbic acid and copper ions.
Industrial Production Methods
Industrial production of octopamine tartrate often involves the extraction of octopamine from natural sources such as the bitter orange (Citrus aurantium). The extraction process includes high-performance thin-layer chromatography (HPTLC) with densitometric detection to separate and quantify octopamine .
Análisis De Reacciones Químicas
Types of Reactions
Octopamine undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones.
Reduction: Reduction of octopamine can lead to the formation of reduced amines.
Substitution: Octopamine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of octopamine, such as quinones from oxidation and reduced amines from reduction .
Aplicaciones Científicas De Investigación
Octopamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adrenergic signaling pathways.
Mecanismo De Acción
Octopamine exerts its effects by binding to adrenergic receptors, particularly beta-adrenergic receptors in mammals. It stimulates lipolysis through beta(3)-adrenergic receptor activation in white adipocytes . In invertebrates, octopamine acts as a neurotransmitter and neuromodulator, influencing various physiological processes such as flight, ovulation, and associative learning .
Comparación Con Compuestos Similares
Similar Compounds
Tyramine: A biogenic amine derived from tyrosine, similar in structure and function to octopamine.
Synephrine: An alkaloid found in bitter orange, structurally similar to octopamine and used in dietary supplements.
Norepinephrine: A neurotransmitter in vertebrates, closely related to octopamine in structure and function.
Uniqueness of Octopamine
Octopamine is unique in its selective activation of beta(3)-adrenergic receptors, which distinguishes it from other biogenic amines like norepinephrine and synephrine. This selective activation makes octopamine particularly effective in stimulating lipolysis without significant alpha(2)-adrenergic agonism .
Propiedades
Número CAS |
81098-58-0 |
|---|---|
Fórmula molecular |
C12H17NO8 |
Peso molecular |
303.26 g/mol |
Nombre IUPAC |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
SEYAYFMQVRHSQR-LREBCSMRSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(C[NH3+])O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Números CAS relacionados |
74398-43-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


